(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid
Description
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a substituted phenylboronic acid derivative featuring:
- Chlorine at the 2-position of the phenyl ring, introducing electron-withdrawing effects.
- A boronic acid group (-B(OH)₂) at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- A 2-methoxy-2-oxoethyl substituent at the 4-position, combining ester and methoxy functionalities, which influence solubility and reactivity.
Properties
IUPAC Name |
[2-chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,13-14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOYJUQIARPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(=O)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732529 | |
| Record name | [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259022-52-0 | |
| Record name | [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include phenol derivatives, hydroxylated compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Positional Isomers and Substituent Variations
A. (3-(2-Methoxy-2-oxoethyl)phenyl)boronic Acid (CAS: 454185-96-7) and (4-(2-Methoxy-2-oxoethyl)phenyl)boronic Acid (CAS: 1256345-69-3)
- Structural Difference : The 2-methoxy-2-oxoethyl group is at the 3-position or 4-position of the phenyl ring instead of the 2-chloro-4-position.
- Impact : Positional isomerism alters electronic distribution and steric hindrance, affecting reactivity in cross-coupling reactions or binding to biological targets .
(2-Chloro-4-methoxyphenyl)boronic Acid
- Structural Difference : Replaces the 2-methoxy-2-oxoethyl group with a methoxy (-OCH₃) substituent.
- This compound is used in organic synthesis and has commercial availability .
Halogen and Functional Group Modifications
A. (2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid (CAS: 345226-20-2)
- Structural Difference : Substitutes the 2-methoxy-2-oxoethyl group with a trifluoromethoxy (-OCF₃) group.
- Impact : The electron-withdrawing -OCF₃ group enhances the boronic acid's acidity (lower pKa) and oxidative stability, making it suitable for high-pH reactions .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structural Difference: Features a phenoxy-methyl linker instead of a direct 2-methoxy-2-oxoethyl substituent.
- Impact : Demonstrated potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM), outperforming trichostatin A in fungal appressorium inhibition . This highlights the role of extended substituents in biological activity.
Solubility and Stability Comparisons
- Key Insight : The target compound's ester group may improve solubility compared to lipophilic substituents (e.g., trifluoromethoxy) but may hydrolyze under physiological or acidic conditions.
HDAC Inhibition
- The target compound’s ester group could mimic acetylated lysine residues, enhancing HDAC binding. Comparatively, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieved 50% HDAC inhibition at 1 µM , suggesting substituent flexibility in this role.
Oxidation and Hydrolysis
- Boronic esters with diol groups (e.g., pinacol) oxidize faster than free boronic acids (e.g., 50% oxidation in 10 minutes for pinacol esters vs. 22 minutes for free acid) . The target’s methoxy-ester group may accelerate hydrolysis, impacting its pharmacokinetics.
Biological Activity
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the chloro and methoxy groups contributes to its electronic properties, influencing its biological interactions.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as demonstrated in assays measuring cell viability and apoptosis markers.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in cancer progression and metastasis.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (nM) | Mechanism of Action |
|---|---|---|
| ADAMTS7 | 9 | Competitive inhibition |
| MMP-9 | 15 | Non-competitive inhibition |
These findings suggest that this compound may contribute to therapeutic strategies aimed at targeting tumor microenvironments by modulating protease activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the phenyl ring and boronic acid functional group have been explored to enhance potency and selectivity.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility |
| Substitution at para position with halogens | Enhanced potency against specific cancer types |
Studies indicate that certain substitutions can significantly affect the binding affinity to target proteins, thereby influencing overall efficacy.
Case Studies
Case Study 1: In Vivo Efficacy
In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Mechanistic Studies
Further mechanistic investigations revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2. These findings provide insight into how this compound may be utilized in combination therapies with other anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
